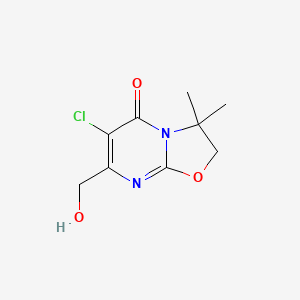

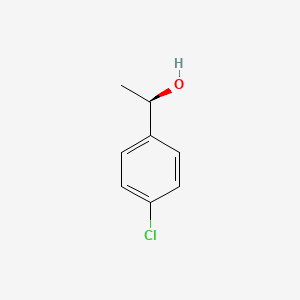

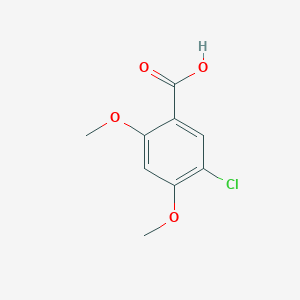

![molecular formula C9H13Cl2NO B3024814 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride CAS No. 64834-67-9](/img/structure/B3024814.png)

2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride

Übersicht

Beschreibung

“2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 64834-67-9 . It has a molecular weight of 222.11 . The IUPAC name for this compound is 2-[(4-chlorobenzyl)amino]ethanol hydrochloride . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of a similar compound, ketamine, has been done in five steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This resulted in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of ketamine .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 222.11 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Optimized Synthesis : Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, a related compound, was synthesized using specific reaction conditions, achieving a high yield of 98%. This illustrates the potential for efficient synthesis methods for related chlorophenyl compounds (Wang Guo-hua, 2008).

Structural Characterization : Schiff base ligands derived from similar compounds have been synthesized and characterized using various spectroscopic techniques, demonstrating the structural versatility and potential for complex formation (Baris Kurt et al., 2020).

Chemical Properties and Reactions

Chemical Reactivity : Studies on compounds like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one provide insights into the reactivity and potential chemical transformations of related chlorophenyl compounds (J. Power et al., 2015).

Formation of Complexes : The ability to form complexes, as seen in the synthesis of Schiff base ligands and their metal complexes, highlights the potential for 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride to participate in similar complex formation reactions (Baris Kurt et al., 2020).

Potential Applications

DNA Interaction and Docking Studies : Schiff base ligands derived from related compounds have shown DNA binding activity, suggesting potential applications in molecular biology and drug design (Baris Kurt et al., 2020).

Pharmaceutical Applications : The synthesis and investigation of related chlorophenyl compounds for antimicrobial activities suggest potential pharmaceutical applications for this compound (P. Sah et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn . If the compound comes into contact with skin or eyes, it should be washed off with plenty of water .

Wirkmechanismus

Target of Action

It is suggested that this compound may be involved in the synthesis of capsaicin analogs and could potentially interact with enzymes like serine hydroxymethyltransferase (SHMT) .

Mode of Action

It’s known that the compound can act as a synthetic intermediate in the formation of capsaicin analogs , which are known for their potential analgesic activity. This suggests that the compound might interact with its targets to modulate pain perception.

Biochemical Pathways

Given its potential role in the synthesis of capsaicin analogs , it might be involved in the capsaicinoid biosynthetic pathway. Capsaicinoids are active components of chili peppers and are known to interact with the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain perception.

Result of Action

Given its potential role in the synthesis of capsaicin analogs , it might contribute to the analgesic effects observed with these analogs.

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methylamino]ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-8(2-4-9)7-11-5-6-12;/h1-4,11-12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXKVADDIYIAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNCCO)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10638459 | |

| Record name | 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10638459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64834-67-9 | |

| Record name | NSC165642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10638459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

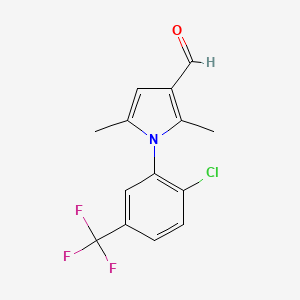

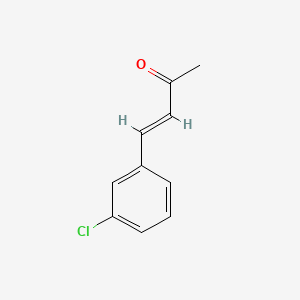

![4-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B3024733.png)

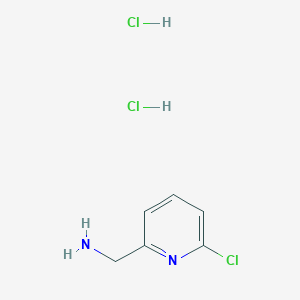

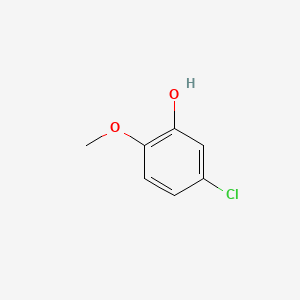

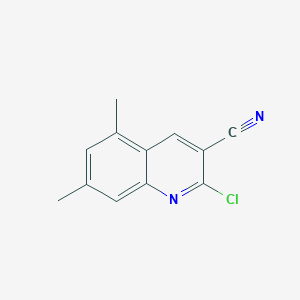

![8-Chloro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3024739.png)

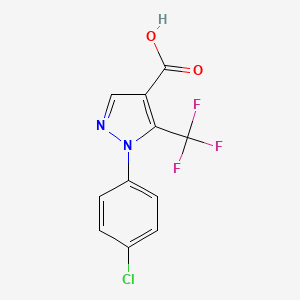

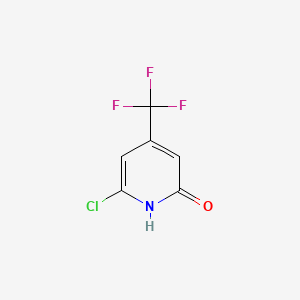

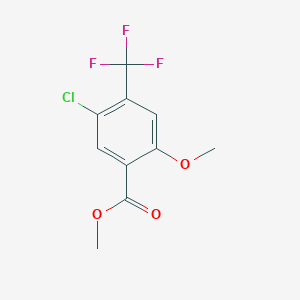

![6-chloro-3,3,7-trimethyl-2H-[1,3]oxazolo[3,2-a]pyrimidin-5-one](/img/structure/B3024753.png)